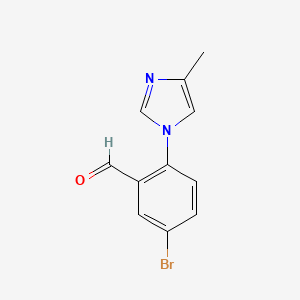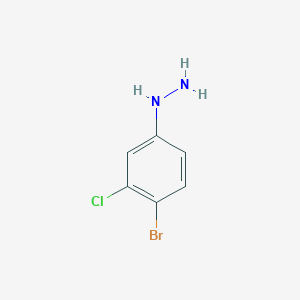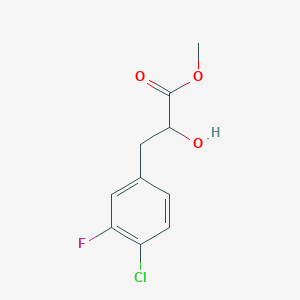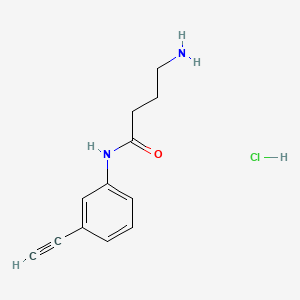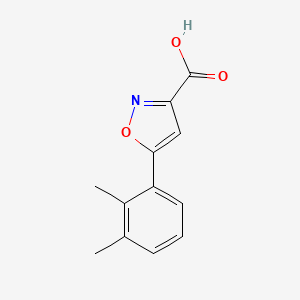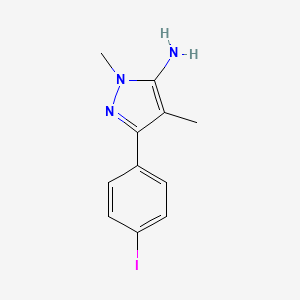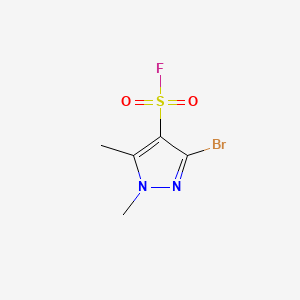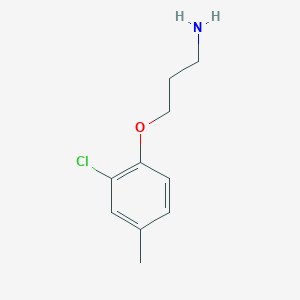
tert-butyl N-(3-hydroxy-4-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-hydroxy-4-methoxyphenyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with hydroxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-4-methoxyphenyl)carbamate typically involves the reaction of 3-hydroxy-4-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions .
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- tert-Butyl N-(4-hydroxy-3-methoxyphenyl)carbamate
- tert-Butyl N-(3-hydroxy-4-methylphenyl)carbamate
- tert-Butyl N-(3-hydroxy-4-formylphenyl)carbamate
Comparison:
- tert-Butyl N-(4-hydroxy-3-methoxyphenyl)carbamate: Similar structure but with different substitution pattern on the phenyl ring, which can affect its reactivity and binding properties.
- tert-Butyl N-(3-hydroxy-4-methylphenyl)carbamate: The presence of a methyl group instead of a methoxy group can influence the compound’s hydrophobicity and steric interactions.
- tert-Butyl N-(3-hydroxy-4-formylphenyl)carbamate: The formyl group introduces additional reactivity, making it suitable for further chemical modifications .
Conclusion
tert-Butyl N-(3-hydroxy-4-methoxyphenyl)carbamate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in organic synthesis, biochemical research, and drug development.
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
tert-butyl N-(3-hydroxy-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-8-5-6-10(16-4)9(14)7-8/h5-7,14H,1-4H3,(H,13,15) |
Clé InChI |
SDARJEUFSMUKMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


